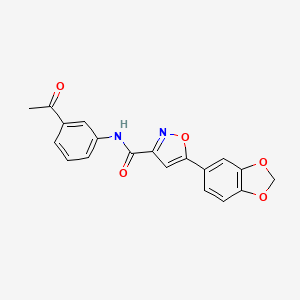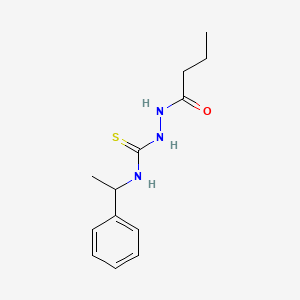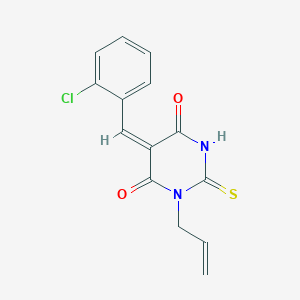![molecular formula C15H14N4O2S B4775781 N-methyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4775781.png)
N-methyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea
描述
N-methyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as THU, is a synthetic compound that belongs to the class of thiazolidinone derivatives. THU has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
作用机制
The mechanism of action of THU is not fully understood. However, studies have suggested that THU may inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the stabilization and function of many oncogenic proteins. Inhibition of HSP90 activity can lead to the degradation of these oncogenic proteins and ultimately result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
THU has been shown to have a range of biochemical and physiological effects. Studies have suggested that THU can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression. THU has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of THU is its potential applications in cancer treatment. THU has been shown to be effective in inhibiting the growth of various cancer cell lines and enhancing the efficacy of chemotherapy drugs. THU also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
One of the limitations of THU is its low solubility in water, which can make it difficult to administer in vivo. In addition, THU has been shown to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on THU. One direction is to develop more efficient synthesis methods for THU that can increase the overall yield and improve the purity of the product. Another direction is to investigate the potential applications of THU in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of THU and its potential applications in cancer treatment.
Conclusion
In conclusion, THU is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer treatment. THU has been shown to inhibit the growth of various cancer cell lines, enhance the efficacy of chemotherapy drugs, and have potential applications in the treatment of other diseases. However, further research is needed to fully understand the mechanism of action of THU and its potential applications in scientific research.
科学研究应用
THU has been extensively studied for its potential applications in cancer treatment. Studies have shown that THU can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. THU has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin. In addition, THU has been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-methyl-3-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-19(15(20)16-11-6-3-2-4-7-11)10-13-17-14(18-21-13)12-8-5-9-22-12/h2-9H,10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZZCVYMNVPCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4775734.png)


![1,3-dimethyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775749.png)
![methyl 3-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4775753.png)
![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B4775758.png)
![6-isopropyl-3-methyl-N-2-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4775762.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea](/img/structure/B4775795.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4775798.png)

![2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4775804.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4775819.png)